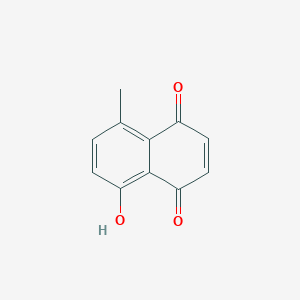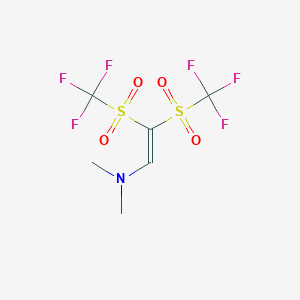
1,4-Naphthalenedione, 5-hydroxy-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 8th position on the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- can be synthesized through various methods. One common laboratory method involves the oxidation of 5-hydroxy-8-methyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the compound can be produced by the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 5-hydroxy-8-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinones and as a reagent in organic synthesis.
Biology: Studied for its allelopathic effects, inhibiting the growth of surrounding plants.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal properties.
Industry: Used as a dye and in the production of herbicides.
Wirkmechanismus
The biological activity of 1,4-Naphthalenedione, 5-hydroxy-8-methyl- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various cellular pathways, leading to oxidative stress and cell death in microorganisms and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its natural occurrence in walnut trees and its role in allelopathy further distinguish it from other naphthoquinones .
Eigenschaften
CAS-Nummer |
60011-37-2 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
5-hydroxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-8(13)11-9(14)5-4-7(12)10(6)11/h2-5,13H,1H3 |
InChI-Schlüssel |
TXXUBEQXPAAZRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)






![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)



